1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
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Overview
Description
1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further linked to a cyclohexane ring substituted with a carboxylic acid group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 1-((Benzyloxycarbonyl)amino)cyclohexane-1-carboxylic acid
- 1-((Benzyloxycarbonyl)amino)methylcyclohexane-1-carboxylic acid
Comparison: 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and selectivity in synthetic applications .
Properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)16(9-5-2-6-10-16)12-17-15(20)21-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYZVGUTUVQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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